5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
Description
The compound 5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a heterocyclic hybrid molecule with a benzothiadiazole core fused to a piperazine-carbonyl-pyridazinyl-imidazole moiety. Key structural features include:
- Piperazine-carbonyl linker: The piperazine ring enhances solubility and conformational flexibility, while the carbonyl group facilitates hydrogen bonding and structural rigidity .
This compound’s design likely aims to combine the pharmacological versatility of imidazole derivatives with the electronic properties of benzothiadiazole, targeting applications in drug discovery or optoelectronic materials.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8OS/c27-18(13-1-2-14-15(11-13)23-28-22-14)25-9-7-24(8-10-25)16-3-4-17(21-20-16)26-6-5-19-12-26/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSYMTACPGQIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous structures, focusing on synthesis, structural motifs, and reported activities.
Table 1: Structural and Functional Comparison
Key Insights from Comparison:
Structural Diversity: The target compound’s benzothiadiazole core distinguishes it from nitroimidazole- or bipyridine-based analogs (e.g., ). This electron-deficient system may enhance binding to redox-active biological targets or improve optoelectronic properties.
Synthetic Strategies :
- The synthesis likely involves piperazine functionalization (e.g., nucleophilic substitution at pyridazine) followed by carbonyl coupling, similar to methods in .
- Unlike triazole hybrids synthesized via click chemistry , the target compound’s imidazole-pyridazine linkage may require regioselective substitution.
Biological and Functional Implications: Imidazole-containing compounds (e.g., ) often exhibit antimicrobial or anticancer activity. The target compound’s imidazole-pyridazine unit could inhibit kinases or microbial enzymes. Piperazine derivatives (e.g., ) are common in drug design for improving bioavailability. The target’s piperazine-carbonyl linker may enhance solubility compared to non-carbonyl analogs.
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